3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine
CAS No.: 2034597-69-6
Cat. No.: VC4504123
Molecular Formula: C18H18FNO5S
Molecular Weight: 379.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034597-69-6 |
|---|---|
| Molecular Formula | C18H18FNO5S |
| Molecular Weight | 379.4 |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C18H18FNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3 |
| Standard InChI Key | RWZXJNJIDMUPFK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Synthesis and Preparation
The synthesis of 3-(Benzo[d] dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d] dioxole moiety, and the sulfonylation reaction with the 5-fluoro-2-methoxyphenyl group. Common reagents for such reactions include sulfonyl chlorides and bases like triethylamine or pyridine.
Potential Applications and Biological Activity
While specific data on this compound is not available, similar compounds with benzo[d] dioxole and sulfonyl groups have shown potential in various biological activities, such as antibacterial and anti-inflammatory effects. For instance, compounds with the benzo[d] dioxole ring have been explored for their antibacterial properties against Gram-positive and Gram-negative bacteria .
Research Findings and Data
Given the lack of direct information on 3-(Benzo[d] dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine, we can look at related compounds for insights:
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